Methyl 5-formylpyridine-2-carboxylate
Overview
Description
Methyl 5-formylpyridine-2-carboxylate is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . It is a derivative of pyridine, characterized by a formyl group at the 5-position and a carboxylate ester group at the 2-position. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-formylpyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-bromopyridine-3-carbaldehyde with methanol and dimethylformamide (DMF) in the presence of palladium acetate (Pd(OAc)2) and 1,1’-bis(diphenylphosphino)ferrocene (DPPF) under carbon monoxide (CO) atmosphere . The reaction is typically carried out at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is usually purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-formylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Methyl 5-carboxypyridine-2-carboxylate.
Reduction: Methyl 5-hydroxymethylpyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formylpyridine-2-carboxylate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 5-formylpyridine-2-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The formyl group can interact with nucleophilic residues in the enzyme’s active site, leading to inhibition. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Methyl 5-formylpyridine-2-carboxylate can be compared with other pyridine derivatives, such as:
Methyl 5-carboxypyridine-2-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.
Methyl 5-hydroxymethylpyridine-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Methyl 5-(tert-butoxy)-3-oxoprop-1-en-1-ylpyridine-2-carboxylate: A more complex derivative used as a regulator of trex1 and a constituent of gpx4 inhibitors
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique versatility of this compound in various fields.
Properties
IUPAC Name |
methyl 5-formylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)7-3-2-6(5-10)4-9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWOSLFJHTVONJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568528 | |
Record name | Methyl 5-formylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55876-91-0 | |
Record name | Methyl 5-formylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-formylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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